molecular formula C20H19BrN2O2 B2432984 3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898423-78-4

3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2432984
M. Wt: 399.288
InChI Key: FUTCQWQVSZJMPN-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, also known as CPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPQ is a novel quinoline-based compound that has shown promising results in various biological assays, making it a potential candidate for drug development.

Scientific Research Applications

Polymorphs and Salt Formation

Research on related quinoline derivatives highlights the significance of polymorphs and salts in modifying the physical properties of these compounds, such as solubility and melting points, which are crucial for pharmaceutical formulation and material science applications. For instance, the study of polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide revealed differences in packing patterns and hydrogen bonding, influencing their crystalline properties and potentially affecting bioavailability when applied in drug development (Khakhlary & Baruah, 2014).

Cyclopropane-Linked Compounds

The cyclopropane motif is frequently exploited in medicinal chemistry for its impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. The diastereoselective synthesis of cyclopropanes linked to chromen-2-one and quinolin-2(1H)-one demonstrates the utility of cyclopropane units in constructing complex, biologically active molecules that could be relevant for the development of new therapeutic agents (Anand et al., 2016).

Quinoline Derivatives as Building Blocks

Quinoline and its derivatives serve as key scaffolds in the synthesis of heterocyclic compounds, which are central to the discovery of new drugs. For example, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation process highlights the versatility of quinoline derivatives in accessing constrained amino acid derivatives, a valuable asset in the design of peptide-based drugs (Szakonyi et al., 2002).

properties

IUPAC Name

3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-9-8-13-4-2-10-23(18(13)12-17)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTCQWQVSZJMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

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